Synthetic Yield Advantage: 98% Conversion Efficiency for Ethyl 2-Hydroxypyrimidine-5-Carboxylate
Ethyl 2-hydroxypyrimidine-5-carboxylate can be synthesized from ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via oxidative dehydrogenation with a reported yield of approximately 98% [1]. In contrast, the methyl ester analog methyl 2-hydroxypyrimidine-5-carboxylate (CAS 50628-34-7) is typically obtained through alternative routes, including regioselective oxidative dehydrogenation of dihydropyrimidine derivatives using cerium ammonium nitrate, with published yields ranging from 65–80% depending on reaction conditions [2]. While direct head-to-head comparative yield data under identical conditions is not available in the public domain, the cross-study comparable evidence indicates that the ethyl ester scaffold affords superior synthetic accessibility and higher conversion efficiency than its methyl counterpart.
| Evidence Dimension | Synthetic Yield (Conversion Efficiency) |
|---|---|
| Target Compound Data | ~98% yield from ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate precursor |
| Comparator Or Baseline | Methyl 2-hydroxypyrimidine-5-carboxylate: ~65–80% yield via cerium ammonium nitrate-mediated dehydrogenation |
| Quantified Difference | Approximately 18–33 percentage-point higher yield for the ethyl ester |
| Conditions | Oxidative dehydrogenation conditions; ethyl ester route via standard oxidation, methyl ester route via CAN-mediated regioselective oxidation |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram in bulk procurement and reduced raw material consumption for industrial-scale applications.
- [1] Chem960. 2-羟基嘧啶-5-羧酸乙酯合成路线 — 通过2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯合成,收率约98%. View Source
- [2] Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Crystals 2023, 13(1), 52. DOI: 10.3390/cryst13010052. View Source
